molecular formula C13H13IO8 B144149 Dess-Martin periodinane CAS No. 87413-09-0

Dess-Martin periodinane

Cat. No. B144149
Key on ui cas rn: 87413-09-0
M. Wt: 424.14 g/mol
InChI Key: NKLCNNUWBJBICK-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

To a solution of 1-(3-{4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}-1,2,4-oxadiazol-5-yl)piperidin-4-ol (Intermediate 132, 120 mg, 0.325 mmol) in DCM (20 mL) at 0 C was added Dess-Martin Periodinane (138 mg, 0.325 mmol). The resulting reaction mixture was stirred at room temperature for 2 h and then further Dess-Martin Periodinane (138 mg, 0.325 mmol) was added. The reaction mixture was stirred for a further 16 h at room temperature and then quenched with a saturated sodium bicarbonate aq. solution (10 mL). The resulting bi-layer was separated and the organics washed further with a 1M aq. HCl solution (10 mL). Organics were dried over magnesium sulfate, evaporated to dryness and purified by silica chromatography (0 to 3% MeOH in DCM) to afford the title compound as an off-white solid (Dess-Martin Periodinane impurities (17%) also present) (179 mg, 150%). Method C HPLC-MS: MH+ requires m/z=367. Found: m/z=367, Rt=1.14 min (74%).
Name
1-(3-{4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}-1,2,4-oxadiazol-5-yl)piperidin-4-ol
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Intermediate 132
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([N:8]([CH3:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[C:4]([C:16]2[N:20]=[C:19]([N:21]3[CH2:26][CH2:25][CH:24]([OH:27])[CH2:23][CH2:22]3)[O:18][N:17]=2)[N:3]=1.[CH3:28][C:29]([O:31][I:32]1([O:46][C:47]([CH3:49])=[O:48])([O:42][C:43]([CH3:45])=[O:44])[O:41][C:39](=[O:40])[C:38]2[CH:37]=[CH:36][CH:35]=[CH:34][C:33]1=2)=[O:30]>C(Cl)Cl>[NH2:1][C:2]1[N:7]=[C:6]([N:8]([CH3:15])[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:5]=[C:4]([C:16]2[N:20]=[C:19]([N:21]3[CH2:22][CH2:23][C:24](=[O:27])[CH2:25][CH2:26]3)[O:18][N:17]=2)[N:3]=1.[CH3:45][C:43]([O:42][I:32]1([O:46][C:47]([CH3:49])=[O:48])([O:31][C:29]([CH3:28])=[O:30])[O:41][C:39](=[O:40])[C:38]2[CH:37]=[CH:36][CH:35]=[CH:34][C:33]1=2)=[O:44]

Inputs

Step One
Name
1-(3-{4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}-1,2,4-oxadiazol-5-yl)piperidin-4-ol
Quantity
120 mg
Type
reactant
Smiles
NC1=NC(=NC(=N1)N(C1=CC=CC=C1)C)C1=NOC(=N1)N1CCC(CC1)O
Name
Intermediate 132
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=NC(=N1)N(C1=CC=CC=C1)C)C1=NOC(=N1)N1CCC(CC1)O
Name
Quantity
138 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
138 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 16 h at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched with a saturated sodium bicarbonate aq. solution (10 mL)
CUSTOM
Type
CUSTOM
Details
The resulting bi-layer was separated
WASH
Type
WASH
Details
the organics washed further with a 1M aq. HCl solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by silica chromatography (0 to 3% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC(=NC(=N1)N(C1=CC=CC=C1)C)C1=NOC(=N1)N1CCC(CC1)=O
Name
Type
product
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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